molecular formula C7H12Cl2N2O B168551 (6-Methoxypyridin-3-yl)methanamine dihydrochloride CAS No. 169045-12-9

(6-Methoxypyridin-3-yl)methanamine dihydrochloride

Cat. No.: B168551
CAS No.: 169045-12-9
M. Wt: 211.09 g/mol
InChI Key: ABXFQJYKCDUNTO-UHFFFAOYSA-N
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Description

(6-Methoxypyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H10N2O.2ClH and a molecular weight of 211.09 g/mol . It is a derivative of pyridine, featuring a methoxy group at the 6-position and a methanamine group at the 3-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxypyridin-3-yl)methanamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridine.

    Functional Group Introduction: The methanamine group is introduced at the 3-position of the pyridine ring through a series of reactions involving intermediates such as 3-bromo-6-methoxypyridine.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxypyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: 6-Methoxypyridine-3-carboxylic acid.

    Reduction: 6-Methoxypiperidine-3-methanamine.

    Substitution: Various N-substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(6-Methoxypyridin-3-yl)methanamine dihydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Methoxypyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with active sites, while the methoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methoxypyridin-2-yl)methanamine dihydrochloride
  • (6-Methoxypyridin-4-yl)methanamine dihydrochloride
  • (6-Methoxypyridin-3-yl)methylamine

Uniqueness

(6-Methoxypyridin-3-yl)methanamine dihydrochloride is unique due to the specific positioning of the methoxy and methanamine groups on the pyridine ring, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

(6-methoxypyridin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-10-7-3-2-6(4-8)5-9-7;;/h2-3,5H,4,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXFQJYKCDUNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599311
Record name 1-(6-Methoxypyridin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169045-12-9
Record name 1-(6-Methoxypyridin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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